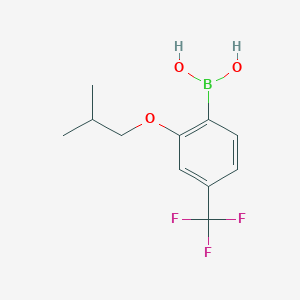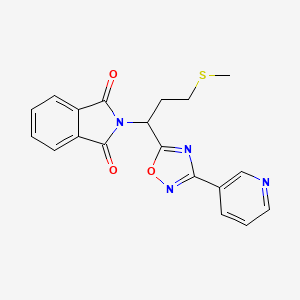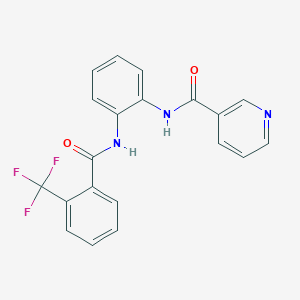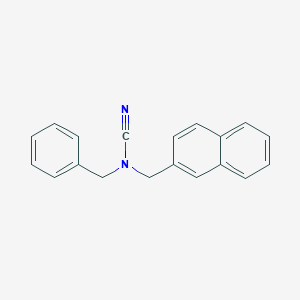
Bencil(naftalen-2-ilmetil)cianamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl(naphthalen-2-ylmethyl)cyanamide is a versatile chemical compound known for its unique structure and diverse applications in scientific research. This compound features a benzyl group, a naphthalen-2-ylmethyl group, and a cyanamide functional group, making it a valuable intermediate in organic synthesis and material science.
Aplicaciones Científicas De Investigación
Benzyl(naphthalen-2-ylmethyl)cyanamide finds applications in several fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development and pharmaceutical research.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mecanismo De Acción
Target of Action
Cyanamides, in general, have been known to interact with various biochemical entities, suggesting a broad spectrum of potential targets .
Mode of Action
Cyanamides are known for their unique radical and coordination chemistry, which could be a part of the interaction mechanism with its targets
Biochemical Pathways
Cyanamides have been reported to participate in cycloaddition chemistry and aminocyanation reactions , suggesting that Benzyl(naphthalen-2-ylmethyl)cyanamide might influence similar pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl(naphthalen-2-ylmethyl)cyanamide typically involves the reaction of benzyl bromide with naphthalen-2-ylmethylamine in the presence of a base, followed by the introduction of a cyanamide group. The reaction conditions often include:
- Solvent: Anhydrous ethanol or acetonitrile
- Base: Sodium hydride or potassium carbonate
- Temperature: Room temperature to reflux conditions
Industrial Production Methods: Industrial production of Benzyl(naphthalen-2-ylmethyl)cyanamide may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:
- Use of automated systems for precise control of reaction parameters
- Implementation of purification steps such as recrystallization or chromatography to obtain high-purity product
Análisis De Reacciones Químicas
Types of Reactions: Benzyl(naphthalen-2-ylmethyl)cyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles or amides.
Reduction: Reduction reactions can convert the cyanamide group to primary amines.
Substitution: The benzyl and naphthalen-2-ylmethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium
Reduction: Lithium aluminum hydride or hydrogenation with palladium on carbon
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed:
- Oxidation products: Benzyl(naphthalen-2-ylmethyl)amide
- Reduction products: Benzyl(naphthalen-2-ylmethyl)amine
- Substitution products: Various substituted derivatives depending on the reagents used
Comparación Con Compuestos Similares
- Benzylcyanamide
- Naphthalen-2-ylmethylcyanamide
- Benzyl(naphthalen-1-ylmethyl)cyanamide
Comparison: Benzyl(naphthalen-2-ylmethyl)cyanamide is unique due to the presence of both benzyl and naphthalen-2-ylmethyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers:
- Enhanced reactivity due to the combined effects of its functional groups
- Greater versatility in synthetic applications
- Potential for unique biological activities and industrial uses
Propiedades
IUPAC Name |
benzyl(naphthalen-2-ylmethyl)cyanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2/c20-15-21(13-16-6-2-1-3-7-16)14-17-10-11-18-8-4-5-9-19(18)12-17/h1-12H,13-14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLTIAEXAHLACOV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC3=CC=CC=C3C=C2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
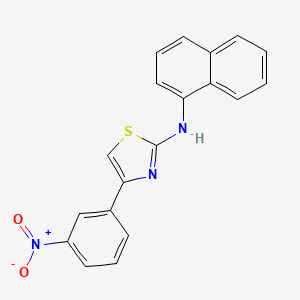
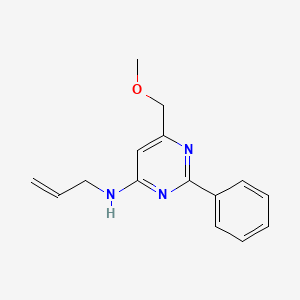
![N-[3-(dimethylamino)propyl]-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-5-nitro-1-benzothiophene-2-carboxamide;hydrochloride](/img/structure/B2371167.png)
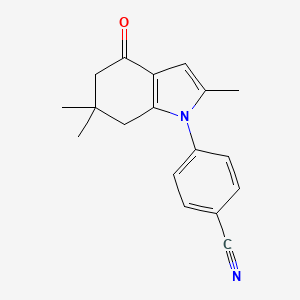
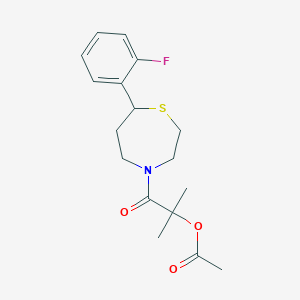
![5-((4-Bromophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2371170.png)
![N~6~,N~6~-diethyl-N~4~-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2371171.png)
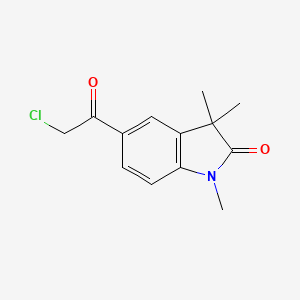
![N-Cyclopentyl-3-[(2-methylpyridin-4-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2371174.png)
![4-Methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B2371176.png)
![N-{4-[6-(azepan-1-yl)pyridazin-3-yl]phenyl}-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2371177.png)
